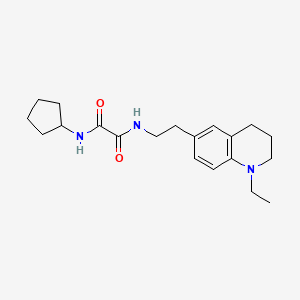

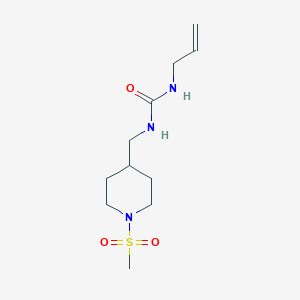

![molecular formula C16H19ClN2O B2722382 5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol CAS No. 294675-78-8](/img/structure/B2722382.png)

5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol is a chemical compound with the CAS Number: 294675-78-8 . It has a molecular weight of 290.79 and its IUPAC name is 5-chloro-7-[(4-methyl-1-piperidinyl)methyl]-8-quinolinol . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H19ClN2O/c1-11-4-7-19(8-5-11)10-12-9-14(17)13-3-2-6-18-15(13)16(12)20/h2-3,6,9,11,20H,4-5,7-8,10H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid . Its molecular formula is C16H19ClN2O , and it has a molecular weight of 290.79 .Applications De Recherche Scientifique

Antimicrobial and Antiparasitic Applications

Quinoline derivatives, such as Clioquinol (5-Chloro-7-iodo-quinolin-8-ol), have historical significance as antimicrobial agents. Initially used as oral anti-parasitic agents, their broad spectrum of activity includes efficacy against intestinal amebiasis. Despite concerns over neurotoxicity, the antimicrobial efficacy of Clioquinol has led to its reconsideration for new applications, including cancer therapy and Alzheimer's disease treatment due to its proteasome inhibition and metal-chelating properties (Mao & Schimmer, 2008).

Antimalarial and Antiviral Activities

5-[(7-Chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and their N omega-oxides exhibit significant antimalarial activity. Structural modifications of these compounds have shown high efficacy against resistant strains of Plasmodium berghei in mice, supporting their potential in clinical trials for malaria treatment (Werbel et al., 1986).

Corrosion Inhibition

Quinolin-8-ol derivatives have been identified as highly efficient corrosion inhibitors for steel in acidic environments. Their ability to form protective layers on metal surfaces significantly enhances the corrosion resistance of these materials, indicating their importance in materials science and engineering applications (El faydy et al., 2021).

Cancer Research

Research on 8-hydroxyquinoline derivatives has highlighted their potential in cancer therapy. These compounds have shown preclinical efficacy in malignancy treatment, attributed to their ability to inhibit proteasome function, suggesting a promising avenue for the development of new cancer treatments (Patel & Patel, 2017).

Molecular Interactions and Material Science

The study of quinoline derivatives extends to their interactions with other molecules and their applications in material science. Investigations into the binding interactions of quinolines with nucleic acids have provided insights into their potential mechanisms of action in biological systems and their use in the study of DNA-dependent cellular processes (Cohen & Yielding, 1965).

Propriétés

IUPAC Name |

5-chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O/c1-11-4-7-19(8-5-11)10-12-9-14(17)13-3-2-6-18-15(13)16(12)20/h2-3,6,9,11,20H,4-5,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUFRGXKNGENED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2722299.png)

![Butyl 4-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate](/img/structure/B2722300.png)

![3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2722303.png)

![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2722304.png)

![(6-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)pyridazin-3-yl)methanol](/img/structure/B2722310.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2722311.png)

![2,4-dimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2722313.png)

![N-allyl-6-(4-{[(2-methylphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2722318.png)

![4-chloro-N-{2-[(2-hydroxy-1-phenylethyl)amino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2722322.png)